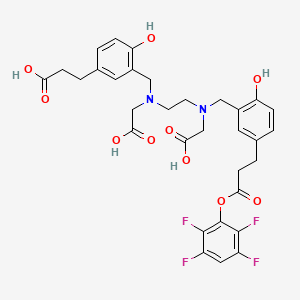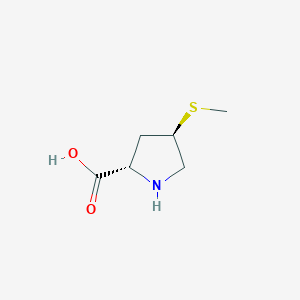
(R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of the chiral center at the 2-position of the oxazole ring makes it an interesting subject for research in asymmetric synthesis and chiral chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of ω-transaminase enzymes, which have been engineered for improved catalytic efficiency and thermostability . These enzymes facilitate the asymmetric reduction of ketones to produce chiral amines, which can then be further transformed into the desired oxazole compound.
Industrial Production Methods
Industrial production of ®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid typically involves large-scale enzymatic processes. The use of biocatalysts, such as ω-transaminases, allows for efficient and environmentally friendly production of this compound. The reaction conditions are optimized to achieve high yields and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the chiral center.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various substituted oxazole derivatives.
Scientific Research Applications
®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), which then undergoes a series of transformations to produce the desired product . The chiral center plays a crucial role in determining the stereospecificity of these reactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid is unique due to its oxazole ring structure and the presence of a chiral center. This combination makes it a valuable compound for studying asymmetric synthesis and chiral chemistry. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness.
Properties
CAS No. |
312958-46-6 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-3(8)6-9-5(7(10)11)4(2)12-6/h3H,8H2,1-2H3,(H,10,11)/t3-/m1/s1 |
InChI Key |
PUACPIPASJLDBL-GSVOUGTGSA-N |
Isomeric SMILES |
CC1=C(N=C(O1)[C@@H](C)N)C(=O)O |
Canonical SMILES |
CC1=C(N=C(O1)C(C)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester](/img/structure/B12864834.png)






![1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12864871.png)
![3H-Cyclopenta[B]benzofuran](/img/structure/B12864874.png)
![6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12864881.png)



![1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864899.png)
